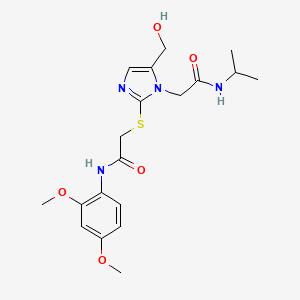

N-(2,4-dimethoxyphenyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(2,4-dimethoxyphenyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a structurally complex acetamide derivative featuring a 1H-imidazole core substituted with hydroxymethyl and isopropylamino-oxoethyl groups. The thioether linkage connects the imidazole to an acetamide scaffold, which is further substituted with a 2,4-dimethoxyphenyl aromatic ring.

Properties

IUPAC Name |

2-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O5S/c1-12(2)21-17(25)9-23-13(10-24)8-20-19(23)29-11-18(26)22-15-6-5-14(27-3)7-16(15)28-4/h5-8,12,24H,9-11H2,1-4H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZUUOREXPTMEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that presents significant potential for various biological activities due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Structural Overview

The compound consists of several functional groups that contribute to its biological activity:

- Dimethoxyphenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Hydroxymethyl Group : Potentially increases solubility and bioavailability.

- Isopropylamino Group : May influence pharmacokinetics and receptor interactions.

- Imidazole Ring : Known for diverse biological activities, including antimicrobial and anticancer properties.

Synthesis Methods

The synthesis of this compound involves several key steps:

- Formation of the Imidazole Ring : This is typically achieved through condensation reactions involving appropriate precursors.

- Thioether Linkage : The introduction of the thio group is essential for enhancing the compound's biological activity.

- Final Acetamide Formation : This step involves acylation reactions to yield the final product.

Purification techniques such as column chromatography are crucial to isolate the desired compound from reaction mixtures.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For example, imidazole derivatives have been shown to possess potent activity against various bacterial strains. Preliminary studies suggest that this compound may inhibit growth in both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Imidazole-containing compounds are also known for their anticancer activities. The compound's structure suggests potential inhibition of cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Specific assays are necessary to quantify its efficacy against different cancer cell lines.

Enzyme Inhibition

The compound's structural features may allow it to act as an inhibitor for various enzymes involved in disease processes. For instance, similar compounds have shown inhibitory effects on enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are important in inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds, providing insights into potential applications for this compound:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences between the target compound and analogous derivatives:

Key Observations:

- Imidazole vs. Benzimidazole Cores: The target compound’s imidazole core (vs.

- Substitution at Position 5 : The hydroxymethyl group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in , chloro in ). This may enhance solubility and reduce cytotoxicity compared to nitroimidazoles .

- Thioether Linkage : Present in both the target compound and W1, this group stabilizes sulfur-mediated interactions with biological targets, such as enzymes or DNA .

Physicochemical and Spectral Properties

- Melting Points : Nitro-substituted analogues (e.g., ) exhibit higher melting points (>450 K) due to stronger intermolecular forces, whereas the target’s hydroxymethyl and methoxy groups may lower its melting point .

- Solubility : The hydroxymethyl and oxoethyl groups in the target compound likely improve aqueous solubility compared to chlorophenyl or nitro-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.